![molecular formula C14H13FN2OS B3004912 4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898444-09-2](/img/structure/B3004912.png)
4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a complex chemical process that involves several steps.
Scientific Research Applications
Antitumor Agents
This compound has been used in the design and synthesis of novel thieno[3,2-d]pyrimidine derivatives, which have shown potent antitumor activity . These derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 .
EZH2 Inhibitors
The compound has been structurally modified to synthesize EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often overexpressed in various types of cancers. Inhibiting this enzyme can help in controlling the growth of cancer cells .
Apoptosis Inducers
The compound has been found to induce apoptosis (programmed cell death) in SU-DHL-6 cells in a concentration-dependent manner . This property can be useful in cancer treatment, where inducing apoptosis in cancer cells can help in controlling the disease .
Antimicrobial Agents
The compound has been used in the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which have shown antimicrobial activity . These compounds have been found to be effective against Pseudomonas aeruginosa .
GABAB Receptor Modulators
Derivatives of the compound have been used in the synthesis of GABAB receptor modulators . These modulators can be potentially useful for the treatment of central nervous system disorders .
Inhibitors of Cell Migration
The compound has been found to inhibit the migration of SU-DHL-6 cells . This property can be useful in preventing the spread of cancer cells to other parts of the body .
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg . Therefore, it’s plausible that this compound may also target similar bacterial strains.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the structural similarity to other thieno[2,3-d]pyrimidin-4(3h)-ones, it can be hypothesized that it may interact with bacterial proteins or enzymes, leading to inhibition of bacterial growth .
Biochemical Pathways
Given its potential antimycobacterial activity, it may interfere with the essential biochemical pathways of mycobacterium species, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on the potential antimycobacterial activity of similar compounds, it can be hypothesized that this compound may lead to the inhibition of bacterial growth, potentially resulting in the death of the bacteria .
properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-10-4-1-3-9(7-10)8-19-13-11-5-2-6-12(11)16-14(18)17-13/h1,3-4,7H,2,5-6,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLOABVPJMALLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

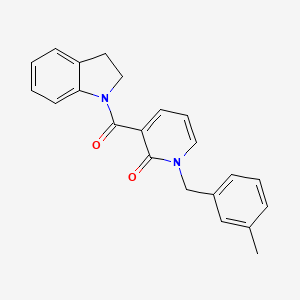

![Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004833.png)
![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3004834.png)
![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3004835.png)
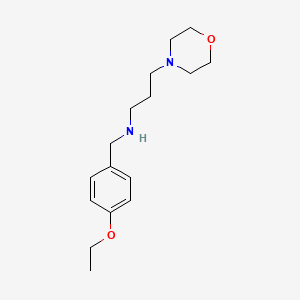
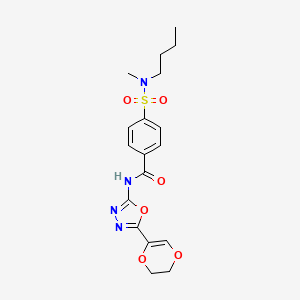
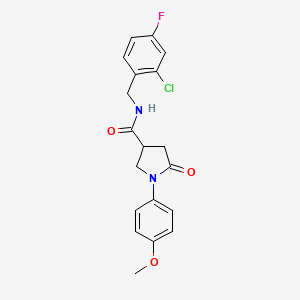
![N-[1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]prop-2-enamide](/img/structure/B3004842.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3004843.png)
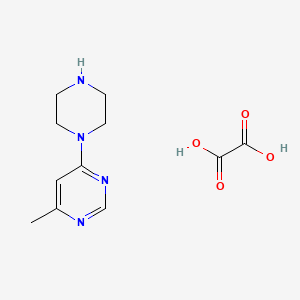
![2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3004850.png)

![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3004852.png)